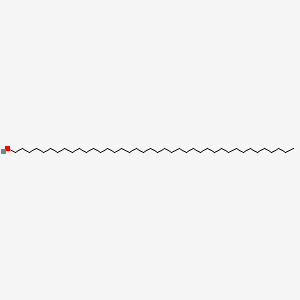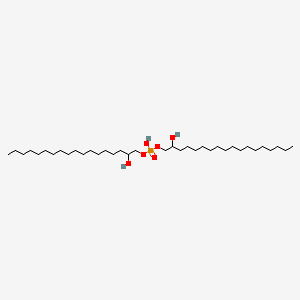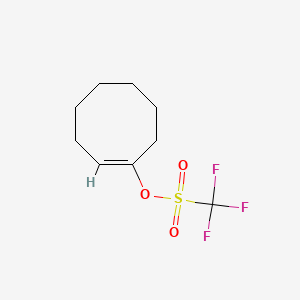![molecular formula C34H50 B15177492 [trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl CAS No. 79832-84-1](/img/structure/B15177492.png)
[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl is an organic compound with the molecular formula C₃₄H₅₀. It is a biphenyl derivative where each phenyl ring is substituted with a 4-pentylcyclohexyl group in a trans configuration. This compound is known for its applications in liquid crystal displays due to its unique molecular structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl typically involves the coupling of 4-pentylcyclohexyl bromide with biphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired biphenyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Wissenschaftliche Forschungsanwendungen
[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl has several scientific research applications:
Chemistry: Used as a model compound in studies of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl is primarily related to its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, making it useful in liquid crystal displays. The molecular targets and pathways involved include interactions with electric fields and the formation of ordered phases in liquid crystal materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [trans(trans)]-4,4’-Bis(4-butylcyclohexyl)biphenyl
- [trans(trans)]-4,4’-Bis(4-propylcyclohexyl)biphenyl
- [trans(trans)]-4,4’-Bis(4-ethylcyclohexyl)biphenyl
Uniqueness
Compared to similar compounds, [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl has a longer alkyl chain, which can influence its liquid crystal properties, such as transition temperatures and phase stability. This makes it particularly suitable for specific applications in liquid crystal displays where these properties are critical .
Eigenschaften
CAS-Nummer |
79832-84-1 |
|---|---|
Molekularformel |
C34H50 |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
1-(4-pentylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C34H50/c1-3-5-7-9-27-11-15-29(16-12-27)31-19-23-33(24-20-31)34-25-21-32(22-26-34)30-17-13-28(14-18-30)10-8-6-4-2/h19-30H,3-18H2,1-2H3 |
InChI-Schlüssel |
NBOMAZVNDYECTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


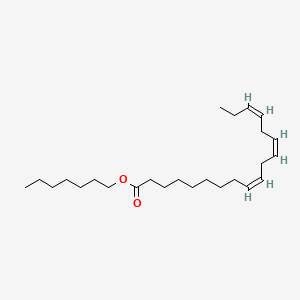
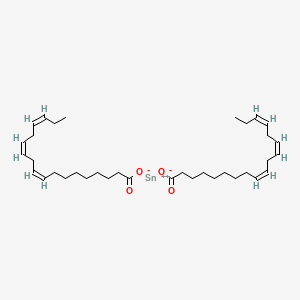

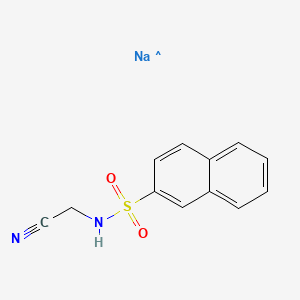
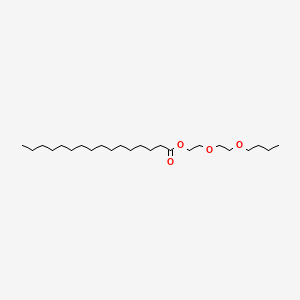

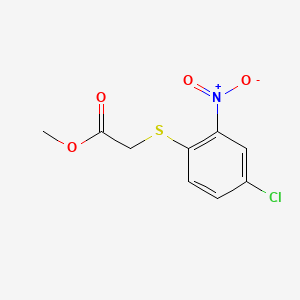
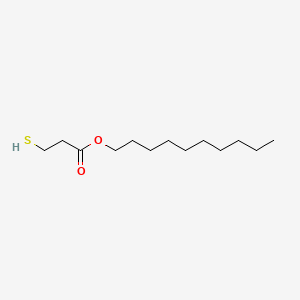
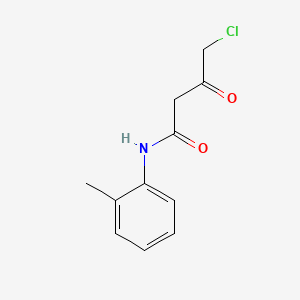
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

